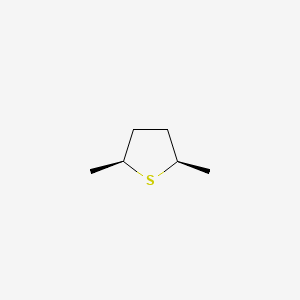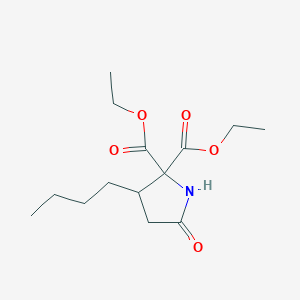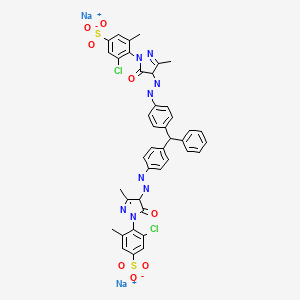![molecular formula C13H11ClN2O2S B14737941 Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- CAS No. 4830-74-4](/img/structure/B14737941.png)
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C13H11ClN2O2S It is a diazene derivative, characterized by the presence of a diazene group (N=N) bonded to a 4-chlorophenyl group and a 4-methylphenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazene linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through the diazene group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another diazene derivative with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of the chlorophenyl and methylphenylsulfonyl groups.
p-Phenylazoanisole: Similar diazene structure with different aromatic substituents
Uniqueness
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is unique due to the presence of both chlorophenyl and methylphenylsulfonyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
4830-74-4 |
|---|---|
Fórmula molecular |
C13H11ClN2O2S |
Peso molecular |
294.76 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)imino-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9H,1H3 |
Clave InChI |
DOUCSLORECDQCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

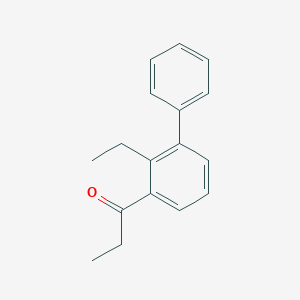
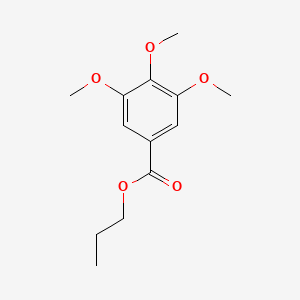
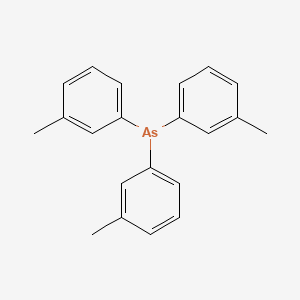
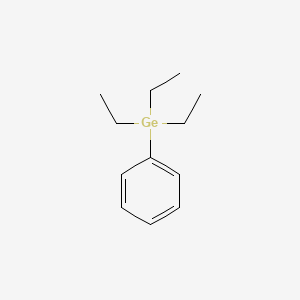

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
